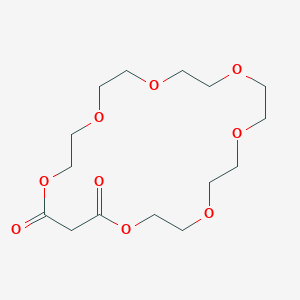
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione is a cyclic compound with the molecular formula C15H26O9. This compound is characterized by its seven oxygen atoms forming a ring structure, which contributes to its unique chemical properties .
Métodos De Preparación
The synthesis of 1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione typically involves the cyclization of linear polyether precursors. The reaction conditions often require the presence of strong acids or bases to facilitate the formation of the cyclic structure. Industrial production methods may involve the use of high-pressure reactors to achieve the desired cyclization efficiently .
Análisis De Reacciones Químicas
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the oxygen atoms in the ring structure.
Common reagents used in these reactions include strong acids, bases, and specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the conditions employed.
Aplicaciones Científicas De Investigación
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex cyclic compounds.
Biology: The compound’s unique structure makes it a useful tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various molecules.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione exerts its effects involves its ability to form stable complexes with other molecules. This is primarily due to the presence of multiple oxygen atoms in its ring structure, which can act as electron donors. The molecular targets and pathways involved vary depending on the specific application and the molecules it interacts with .
Comparación Con Compuestos Similares
1,4,7,10,13,16,19-Heptaoxacyclodocosane-20,22-dione can be compared with other cyclic polyethers such as:
1,4,7,10,13,16-Hexaoxacyclooctadecane: This compound has six oxygen atoms in its ring structure and is used in similar applications but has different chemical properties due to the fewer oxygen atoms.
1,4,7,10,13,16,19-Heptaoxacyclohenicosan-2-one: Another cyclic polyether with a similar structure but different functional groups, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific ring size and the number of oxygen atoms, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
76561-94-9 |
|---|---|
Fórmula molecular |
C15H26O9 |
Peso molecular |
350.36 g/mol |
Nombre IUPAC |
1,4,7,10,13,16,19-heptaoxacyclodocosane-20,22-dione |
InChI |
InChI=1S/C15H26O9/c16-14-13-15(17)24-12-10-22-8-6-20-4-2-18-1-3-19-5-7-21-9-11-23-14/h1-13H2 |
Clave InChI |
YKIUOTNEDBTZJP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOC(=O)CC(=O)OCCOCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


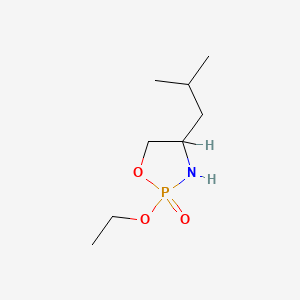
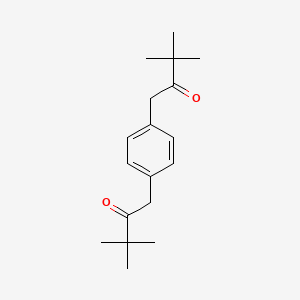
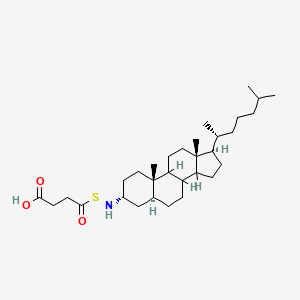
![1-Methyl-2-[(3-phenylpropyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14436564.png)
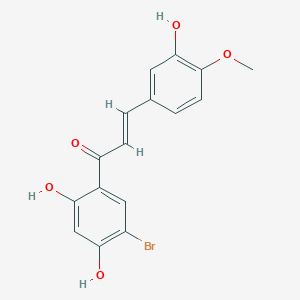
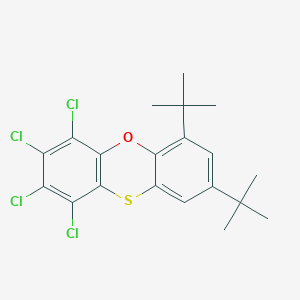

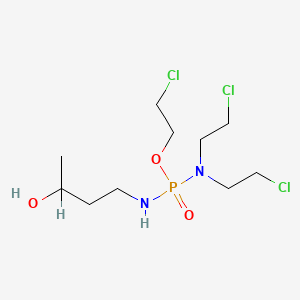
![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
![N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14436597.png)

methanone](/img/structure/B14436616.png)
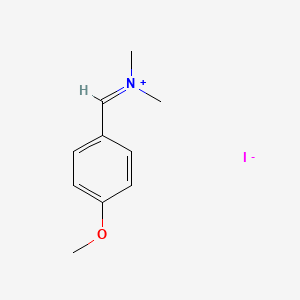
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
